Cas no 359784-84-2 ([ala17]-mch)
[ala17]-mch Chemical and Physical Properties
Names and Identifiers
-
- [ala17]-mch
- BU 239 hydrochloride;
- Melanin-concentrating hormone (human), 17-L-alanine- (9CI)
-
- Inchi: 1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1
- InChI Key: IVEALEKXBDDRGB-UKPWUPKZSA-N
- SMILES: S1C([H])([H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])[H])=O)N([H])C([C@]2([H])C([H])([H])C([H])([H])C([H])([H])N2C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])O[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])SC([H])([H])[H])N([H])C([C@]([H])(C([H])([H])S1)N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])SC([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 2258.06000
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- PSA: 1030.15000
- LogP: 4.41440
- Solubility: Soluble to 2 mg/ml in water
[ala17]-mch Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12814-1mg |
[Ala17]-MCH |
359784-84-2 | 98% | 1mg |
¥3799.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1262089-1mg |
[Ala17]-MCH |
359784-84-2 | 98% | 1mg |
$325 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1262089-5mg |
[Ala17]-MCH |
359784-84-2 | 98% | 5mg |
$1100 | 2024-06-06 | |
| MedChemExpress | HY-P1204-1mg |
[Ala17]-MCH |
359784-84-2 | 98.28% | 1mg |
¥2200 | 2025-04-16 | |
| MedChemExpress | HY-P1204-5mg |
[Ala17]-MCH |
359784-84-2 | 98.28% | 5mg |
¥4800 | 2025-04-16 | |
| ChemScence | CS-0028996-1mg |
[Ala17]-MCH |
359784-84-2 | 98.19% | 1mg |
$220.0 | 2022-04-27 | |
| ChemScence | CS-0028996-5mg |
[Ala17]-MCH |
359784-84-2 | 98.19% | 5mg |
$880.0 | 2022-04-27 | |
| Biosynth | JPA78484-1 mg |
[Ala17]-MCH |
359784-84-2 | 1mg |
$385.00 | 2023-01-04 | ||
| Biosynth | JPA78484-5 mg |
[Ala17]-MCH |
359784-84-2 | 5mg |
$1,251.25 | 2023-01-04 | ||
| Biosynth | JPA78484-10 mg |
[Ala17]-MCH |
359784-84-2 | 10mg |
$2,002.00 | 2023-01-04 |
[ala17]-mch Suppliers
[ala17]-mch Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on [ala17]-mch
Compound CAS No. 359784-84-2 and Product Name: [Ala17]-MCH
Compound CAS No. 359784-84-2 is a unique chemical entity that has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and materials science. This compound is often referred to by its product name, [Ala17]-MCH, which highlights its structural composition and functional properties. The CAS Registry Number (359784-84-2) serves as a standardized identifier for this compound, ensuring consistency in scientific communication and data retrieval.
The [Ala17]-MCH compound is a derivative of MCH (Mast Cell Hormone), a naturally occurring peptide that plays a critical role in immune regulation and inflammatory responses. The substitution of the Ala (Alanine) residue at position 17 introduces novel functional properties, making this compound a promising candidate for therapeutic interventions. Recent studies have demonstrated that [Ala17]-MCH exhibits enhanced bioavailability and stability compared to its parent molecule, which is a significant advancement in drug development.
One of the most exciting developments involving Compound CAS No. 359784-84-2 is its potential application in the treatment of inflammatory diseases. Researchers have found that [Ala17]-MCH can modulate mast cell activity, thereby reducing histamine release and alleviating symptoms associated with allergies and autoimmune disorders. This discovery has opened new avenues for the development of targeted therapies that address the root causes of inflammation rather than just alleviating symptoms.
In addition to its therapeutic potential, [Ala17]-MCH has also been explored for its role in regenerative medicine. Studies have shown that this compound can promote angiogenesis and tissue repair by activating specific signaling pathways. This property makes it a valuable tool in the development of advanced wound healing materials and tissue engineering scaffolds.
The synthesis of Compound CAS No. 359784-84-2 involves a multi-step chemical process that ensures high purity and structural integrity. The use of cutting-edge synthetic techniques has enabled researchers to scale up production while maintaining the compound's bioactivity. This scalability is crucial for transitioning from laboratory research to clinical trials and eventual commercialization.
From an analytical standpoint, [Ala17]-MCH has been extensively characterized using advanced spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed the compound's molecular structure and provided insights into its conformational dynamics, which are essential for understanding its biological activity.
Recent advancements in computational chemistry have also contributed to our understanding of Compound CAS No. 359784-84-2. Molecular docking studies have revealed that [Ala17]-MCH interacts with key cellular receptors with high affinity, suggesting its potential as a lead compound for drug design. These computational models are being validated through in vitro and in vivo experiments, further solidifying the compound's therapeutic potential.
In conclusion, Compound CAS No. 359784-84-2, or [Ala17]-MCH, represents a significant breakthrough in chemical biology with wide-ranging applications across multiple disciplines. Its unique properties, combined with cutting-edge research methodologies, position it as a promising candidate for addressing unmet medical needs and advancing materials science.
359784-84-2 ([ala17]-mch) Related Products
- 90984-99-9(Atrial natriureticpeptide-26 (rat) (9CI))
- 9087-70-1(Aprotinin)
- 107452-89-1(Ziconotide Polyacetate)
- 115966-23-9(Urodilatin)
- 90817-13-3(Atrial natriureticpeptide-24 (rat) (9CI))
- 89213-87-6(Atrial natriureticpeptide-28 (human) (9CI))
- 90052-57-6(Atrial natriureticpeptide-25 (rat) (9CI))
- 88898-17-3(Atrial Natriuretic Peptide (ANP) (1-28), rat)
- 147794-23-8(omega-Conotoxin MVIIC (P/Q-type Blocker))
- 95896-08-5(Atrial natriureticpeptide-25 (human) (9CI))